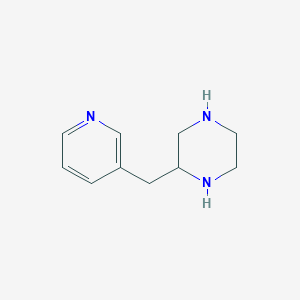

2-(Pyridin-3-ylmethyl)piperazine

Description

Significance of Nitrogen Heterocycles in Synthetic and Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the realm of organic and medicinal chemistry. Their prevalence in nature is vast, forming the core of numerous alkaloids, vitamins, and hormones. researchgate.net In the pharmaceutical industry, nitrogen heterocycles are of paramount importance, with a significant percentage of FDA-approved drugs featuring these structural motifs. researchgate.net This widespread use can be attributed to their ability to engage in various biological interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets. researchgate.net The presence of nitrogen atoms often imparts favorable physicochemical properties, such as improved solubility and the ability to be protonated at physiological pH, which can enhance bioavailability. researchgate.net

Overview of Piperazine (B1678402) and Pyridine (B92270) Moieties in Bioactive Compound Design

Both piperazine and pyridine are six-membered nitrogen-containing heterocycles that are frequently incorporated into the design of bioactive compounds. The piperazine ring, with its two nitrogen atoms at positions 1 and 4, offers a versatile scaffold that can be readily functionalized. researchgate.net It is a common component in a wide array of therapeutic agents, including antipsychotics, antidepressants, and anticancer drugs. researchgate.netwikipedia.org Its structural flexibility and basic nature often contribute to improved pharmacokinetic profiles. chemenu.com

The pyridine ring, an aromatic heterocycle, is also a key pharmacophore found in numerous approved drugs. nih.gov Its electron-deficient nature and ability to participate in various non-covalent interactions make it a valuable component for engaging with biological macromolecules. The combination of a piperazine and a pyridine moiety within a single molecule has been shown to enhance biological activity, leading to the exploration of a diverse range of pyridinylpiperazine derivatives in drug discovery. wikipedia.orgnih.gov

Research Rationale for the Investigation of 2-(Pyridin-3-ylmethyl)piperazine

The investigation into this compound is driven by the established success of hybrid molecules containing both piperazine and pyridine rings. The specific linkage in this compound, a methylene (B1212753) bridge connecting the 3-position of the pyridine ring to the 2-position of the piperazine ring, presents a unique spatial arrangement of these two important pharmacophores. This structural nuance can significantly influence the compound's interaction with biological targets.

Research into analogous structures provides a strong rationale for the study of this particular compound. For instance, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and evaluated as urease inhibitors, demonstrating the potential of this hybrid scaffold to target specific enzymes. researchgate.net Furthermore, related compounds, such as 2-((pyridin-3-yloxy)methyl)piperazines, have been identified as potent modulators of the α7 nicotinic acetylcholine (B1216132) receptor, highlighting the potential for this class of compounds to have activity in the central nervous system. The exploration of this compound is, therefore, a logical step in the systematic investigation of the chemical space occupied by piperazine-pyridine hybrids to discover novel bioactive agents.

Contextualizing this compound within the Broader Piperazine Derivative Landscape

The landscape of piperazine derivatives is vast and encompasses a wide range of pharmacological activities. researchgate.net These derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and CNS-active agents. researchgate.net For example, the well-known anticancer drug Imatinib contains a piperazine moiety linked to a pyrimidine (B1678525) ring, which itself is structurally related to pyridine.

The specific substitution pattern of this compound, with a substituent on a carbon atom of the piperazine ring, is a less common but increasingly interesting area of research. While many piperazine-based drugs are substituted at one or both nitrogen atoms, C-substituted piperazines offer a different three-dimensional arrangement of functional groups, which can lead to novel biological activities and improved selectivity for specific targets. The study of this compound contributes to the growing understanding of how C-substitution on the piperazine ring can be exploited to develop new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-3-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-2-9(7-11-3-1)6-10-8-12-4-5-13-10/h1-3,7,10,12-13H,4-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRUGXBWLCRZAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660837 | |

| Record name | 2-[(Pyridin-3-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907972-02-5 | |

| Record name | 2-[(Pyridin-3-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyridin 3 Ylmethyl Piperazine and Analogues

Retrosynthetic Analysis of the 2-(Pyridin-3-ylmethyl)piperazine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, guiding the design of a synthetic route. ias.ac.in For this compound, the analysis reveals several potential disconnections, leading to logical synthetic pathways.

The primary retrosynthetic disconnections for the this compound scaffold are:

C-C Bond Disconnection: Breaking the bond between the piperazine (B1678402) C2 carbon and the benzylic methylene (B1212753) group. This approach suggests a strategy where a piperazine synthon is coupled with a pyridin-3-ylmethyl electrophile or nucleophile. This is a convergent approach, building the final molecule from two significant fragments.

Piperazine Ring Disconnections (C-N Bonds): The piperazine ring itself can be disconnected in several ways. A common strategy involves two C-N bond cleavages, breaking the ring down to a 1,2-diamine (like ethylenediamine) and a two-carbon unit with two leaving groups. Alternatively, a disconnection across the two C-N bonds on one side of the ring points towards a cyclization reaction of a linear precursor containing both nitrogen atoms and the necessary carbon backbone.

These disconnections lead to two main synthetic strategies:

Strategy A (Convergent): Formation of a suitable piperazine derivative (potentially with a protecting group on one nitrogen) followed by the alkylation of the other nitrogen with a pyridin-3-ylmethyl halide.

Strategy B (Linear/Cyclization): Construction of the piperazine ring from acyclic precursors that already contain the pyridin-3-ylmethyl moiety.

Classical and Modern Approaches for Piperazine Ring Formation

The piperazine ring is a ubiquitous scaffold in pharmaceuticals, and numerous methods for its construction have been developed. nih.govthieme-connect.com These range from classical condensation reactions to modern metal-catalyzed cyclizations.

Nucleophilic Substitution Reactions in Piperazine Synthesis

Nucleophilic substitution is a cornerstone of piperazine synthesis. The most traditional method involves the double N-alkylation of a 1,2-diamine with a 1,2-dihaloethane. However, this method often suffers from polymerization and low yields.

A more controlled and widely used approach involves the cyclization of diethanolamine (B148213) derivatives. For instance, the reaction of N,N'-disubstituted diethanolamine with a chlorinating agent followed by intramolecular cyclization yields the corresponding piperazine. Another common method is the reaction of an N-substituted amino acid-derived cyclic sulfamidate with an amine, which proceeds via nucleophilic ring-opening and subsequent cyclization. organic-chemistry.org

Furthermore, direct nucleophilic substitution on an activated heterocyclic ring can be employed. For example, reacting piperazine with an electron-deficient pyridine (B92270), such as 2-chloro-3-nitropyridine (B167233), leads to the formation of a pyridinylpiperazine through an SNAr (Nucleophilic Aromatic Substitution) mechanism. nih.gov This highlights how piperazine can act as an effective nucleophile in C-N bond formation. ontosight.airesearchgate.net

Reductive Amination Strategies for Piperazine Derivatives

Reductive amination is a powerful and versatile method for forming C-N bonds and is frequently applied to the synthesis of piperidines and piperazines. researchgate.net This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. thieme-connect.com

Intramolecular Reductive Amination: This strategy is particularly effective for constructing the piperazine ring. A linear precursor containing two amine functionalities and a ketone or aldehyde can undergo cyclization and reduction to form the heterocyclic ring. researchgate.netrsc.org

Intermolecular Reductive Amination: This method is more commonly used to introduce substituents onto a pre-existing piperazine ring. For instance, reacting piperazine with an aldehyde in the presence of a reducing agent is a standard procedure. mdpi.com Common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are valued for their selectivity and functional group tolerance. thieme-connect.com For greener and more scalable processes, catalytic hydrogenation (H₂) over a metal catalyst like palladium on carbon (Pd/C) is an ideal alternative, though it can sometimes be challenging with secondary amines due to competing carbonyl reduction. thieme-connect.com

| Reducing Agent | Typical Substrates | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones, Secondary Amines | Mild, selective, high functional group tolerance. thieme-connect.commdpi.com | Generates significant stoichiometric waste. thieme-connect.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones (at acidic pH) | Effective for imine reduction. thieme-connect.com | Highly toxic cyanide-containing waste. thieme-connect.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Imines (pre-formed), Carbonyls & Amines | Atom economical, clean (water is the only byproduct). thieme-connect.com | Requires specialized equipment (hydrogenator), can reduce other functional groups. thieme-connect.comnih.gov |

| Silanes | Carbonyls & Amines | Alternative to borohydrides. thieme-connect.com | Stoichiometric silicon waste. |

Cyclization Reactions in the Formation of Piperazine Ring Systems

Modern synthetic chemistry has introduced a variety of cyclization reactions that offer high efficiency and stereocontrol in piperazine synthesis.

Catalytic Reductive Cyclization of Dioximes: A novel approach involves the double Michael addition of primary amines to nitrosoalkenes to form bis(oximinoalkyl)amines. These dioxime intermediates then undergo catalytic reductive cyclization, using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni), to stereoselectively form the piperazine ring. nih.govresearchgate.net This method is particularly useful for creating substituted piperazines. nih.govresearchgate.net

Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used to construct N-heterocycles. One such method involves the cyclization of substrates containing a propargyl unit and a diamine component, which can produce highly substituted piperazines with excellent regio- and stereocontrol. organic-chemistry.org Another Pd-catalyzed approach is the Wacker-type aerobic oxidative cyclization of alkenes containing appropriately spaced nitrogen nucleophiles. organic-chemistry.org

Gold-Catalyzed Cyclizations: Gold catalysts can be used to cyclize substrates prepared from the ring-opening of cyclic sulfamidates with propargylic sulfonamides. This process yields tetrahydropyrazines, which can be subsequently reduced to the desired piperazine scaffolds. organic-chemistry.org

Intramolecular Hydroamination: A highly diastereoselective intramolecular hydroamination of an aminoalkene can serve as the key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.orgrsc.org

Strategies for Introducing the Pyridin-3-ylmethyl Moiety

Once the piperazine ring is formed (or if using a commercially available piperazine), the final step in the convergent synthesis of this compound is the introduction of the pyridin-3-ylmethyl group. This is typically achieved through N-substitution reactions.

Alkylation and Arylation Methods for N-Substitution

N-alkylation is the most direct method for attaching the pyridin-3-ylmethyl group to a piperazine nitrogen. This involves the reaction of piperazine, or a protected piperazine derivative, with an electrophilic pyridine species. mdpi.com

A common electrophile is 3-(chloromethyl)pyridine or its hydrochloride salt. evitachem.comgoogle.comgoogle.com The reaction is a standard nucleophilic substitution where a nitrogen atom of the piperazine ring attacks the benzylic carbon of the 3-(chloromethyl)pyridine, displacing the chloride ion. The reaction is typically carried out in the presence of a base (like sodium carbonate or an excess of piperazine) to neutralize the HCl generated. google.com To avoid double alkylation, one of the piperazine nitrogens is often protected with a group like tert-butoxycarbonyl (Boc), which can be removed in a subsequent step. thieme-connect.com

| Reaction Type | Reagents | Key Features |

| N-Alkylation | Piperazine + 3-(chloromethyl)pyridine | Direct C-N bond formation via SN2 reaction. mdpi.comevitachem.com |

| N-Arylation (Buchwald-Hartwig) | Piperazine + 3-halopyridine + Pd-catalyst/ligand | Forms N-aryl bond, versatile for various (hetero)aryl halides. mdpi.com |

| N-Arylation (SNAr) | Piperazine + activated halopyridine (e.g., 2-chloro-3-nitropyridine) | Does not require a metal catalyst, suitable for electron-deficient rings. nih.govmdpi.com |

While direct alkylation with a pyridin-3-ylmethyl group is most common for the target compound, related N-arylation methods are crucial for synthesizing analogues where the pyridine ring is directly attached to the piperazine nitrogen. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form N-aryl bonds and is frequently employed in medicinal chemistry to synthesize N-arylpiperazines. mdpi.com

Coupling Reactions for Heterocycle Incorporation

The introduction of the pyridine ring onto the piperazine scaffold is a critical step in the synthesis of this compound and its analogues. This is frequently accomplished through various coupling reactions, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

A common strategy involves the reaction of a piperazine derivative with a suitably activated pyridine derivative. For instance, in the synthesis of 1-(3-nitropyridin-2-yl)piperazine (B1350711), an analogue of the target compound, 2-chloro-3-nitropyridine is reacted with an excess of piperazine. nih.gov The electron-withdrawing nitro group in the 3-position of the pyridine ring activates the 2-position for nucleophilic attack by the piperazine nitrogen. This reaction, typically conducted under reflux in acetonitrile (B52724) for 12 hours, proceeds via a nucleophilic aromatic substitution mechanism to yield the product. nih.gov

Palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, offer a versatile and widely used method for forming the crucial C-N bond between the pyridine and piperazine rings. organic-chemistry.orgnih.gov These reactions are valued for their broad substrate scope and tolerance of various functional groups. For example, a facile Pd-catalyzed method has been developed for the synthesis of arylpiperazines from aryl chlorides under aerobic conditions. organic-chemistry.org Similarly, the Buchwald-Hartwig reaction has been employed in the synthesis of complex molecules, such as N-pyrimidyl/pyridyl-2-thiazolamine analogues, to couple a piperazine derivative with a pyridine core. jst.go.jp

Another approach involves the reaction of piperazine with a pre-functionalized heterocycle. In the synthesis of certain 1,4-naphthoquinone (B94277) derivatives, 1-(2-pyridyl)piperazine (B128488) is reacted with 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone. nih.govacs.org This reaction proceeds by nucleophilic substitution of one of the chlorine atoms on the naphthoquinone ring by the piperazine nitrogen. acs.org

The following table summarizes various coupling reactions used for incorporating heterocyclic moieties onto a piperazine ring.

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Conditions | Product Type | Ref |

| 2-Chloro-3-nitropyridine | Piperazine | SNAr | Acetonitrile, reflux, 12h | Pyridinylpiperazine | nih.gov |

| Aryl Chlorides | Piperazine | Pd-catalyzed Amination | Pd catalyst, aerobic conditions | Arylpiperazine | organic-chemistry.org |

| 2,3-Dichloro-naphthoquinone | 1-(2-Pyridyl)piperazine | Nucleophilic Substitution | Na₂CO₃, DCM, rt | Pyridylpiperazinyl-naphthoquinone | nih.govacs.org |

| Pyridine Derivative | Piperazine Derivative | Buchwald-Hartwig | Pd catalyst | N-Pyridylpiperazine | jst.go.jp |

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiopure Forms

The 2-position of the piperazine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Obtaining enantiomerically pure forms is often crucial for pharmacological applications. This is achieved through stereoselective synthesis or by resolving a racemic mixture.

Chiral Resolution is a classical and common technique. This involves reacting the racemic piperazine derivative with a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by methods like fractional crystallization. For instance, the resolution of the analogous compound, 2-piperidin-2-yl-ethanol, has been achieved using N-acetyl-L-leucine. google.com This process involves the formation of a diastereomeric salt, which can be selectively crystallized. However, such methods can sometimes suffer from low yields. google.com Another approach is the resolution of 2-methylpiperazine (B152721) by forming a complex with an optically active diol. researchgate.net

Enzymatic resolution offers a highly selective and environmentally friendly alternative. In this method, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer or the product. For example, enantiomerically pure (S)-piperazine-2-carboxylic acid has been synthesized through the kinetic resolution of its methyl ester using the enzyme alcalase. umn.edu

Stereoselective Synthesis aims to create a single enantiomer directly. This can be achieved by using a chiral starting material or a chiral catalyst.

From Chiral Pool: A synthetic route for chiral 2-substituted piperazines starts from natural amino acids, such as D-alanine. google.com The inherent chirality of the amino acid is carried through the synthetic sequence, which involves cyclization to a piperazinedione, followed by reduction of the carbonyl groups to yield the chiral piperazine. google.com

Asymmetric Catalysis: Kinetic resolution using a chiral base system is a modern approach. For the related 2-arylpiperidines, a system of n-BuLi and the chiral ligand (-)-sparteine (B7772259) can selectively deprotonate one enantiomer of the racemic starting material, allowing the other enantiomer to be recovered with high enantiomeric purity. whiterose.ac.uk Such methods offer a pathway to enantioenriched functionalizable piperidines and could be adapted for piperazine analogues. whiterose.ac.uk

The table below highlights different techniques for obtaining enantiopure piperazine derivatives.

| Technique | Method | Example Compound | Key Reagent/Catalyst | Outcome | Ref |

| Chiral Resolution | Diastereomeric Salt Formation | 2-Piperidin-2-yl-ethanol | N-acetyl-L-leucine | Separation of R/S isomers | google.com |

| Enzymatic Resolution | Kinetic Resolution | (S)-Piperazine-2-carboxylic acid | Enzyme Alcalase | Enantiomerically pure acid | umn.edu |

| Stereoselective Synthesis | Chiral Pool Synthesis | Chiral 2-methylpiperazine | D-Alanine | (R)-3-methyl-1-(phenylmethyl)-2,5-piperazinedione intermediate | google.com |

| Stereoselective Synthesis | Kinetic Resolution | 2-Arylpiperidine | n-BuLi / (-)-sparteine | Enantioenriched 2-arylpiperidine | whiterose.ac.uk |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing product yield, minimizing reaction times, and ensuring the economic viability and sustainability of a synthetic process. Key parameters that are often adjusted include the choice of solvent, temperature, catalyst, and the stoichiometry of reactants.

In the synthesis of pyridyl-substituted ureas, a study demonstrated the impact of reactant stoichiometry. researchgate.net When reacting pyridine N-oxide with dimethylcyanamide, reducing the amount of the cyanamide (B42294) from a large excess (10 equivalents) to just 1.5 equivalents was found to be optimal for achieving almost full conversion of the starting material within 3 hours. researchgate.net Further investigation into the amount of methane (B114726) sulfonic acid catalyst showed that while a catalytic amount (0.1 equivalents) could drive the reaction, it required a longer time (8 hours for 74% conversion) compared to a stoichiometric amount. researchgate.net

The choice of solvent and temperature is also critical. For a three-component reaction to synthesize N-amino pyridine-2,6-dione derivatives, various solvents were tested. researchgate.net Reactions at room temperature in ethanol (B145695), methanol, acetonitrile, THF, and DMF resulted in only trace amounts of product. However, upon heating to reflux, the yields significantly improved, with DMF proving to be the optimal solvent, affording an 80% yield. researchgate.net

The synthesis of pyridinylpiperazine from 2-chloro-3-nitropyridine and piperazine is typically performed under reflux in acetonitrile for 12 hours, yielding 65% of the product. nih.gov Subsequent reactions to form derivatives involved refluxing in acetonitrile with potassium carbonate for extended periods (18-48 hours), resulting in yields ranging from 30% to 70%. nih.gov This wide range in yields suggests that further optimization for specific derivatives could be beneficial.

The following table presents data on the optimization of reaction conditions for related heterocyclic syntheses.

| Reaction | Variable Tested | Conditions | Yield/Conversion | Ref |

| Pyridine N-oxide + Dimethylcyanamide | Equivalents of Dimethylcyanamide | 1.5 equiv., 60°C, 3h | ~100% conversion | researchgate.net |

| Pyridine N-oxide + Dimethylcyanamide | Equivalents of MeSO₃H | 0.1 equiv., 60°C, 8h | 74% conversion | researchgate.net |

| 3-Component Pyridine-dione Synthesis | Solvent at Reflux | Ethanol | 58% yield | researchgate.net |

| 3-Component Pyridine-dione Synthesis | Solvent at Reflux | Acetonitrile | 65% yield | researchgate.net |

| 3-Component Pyridine-dione Synthesis | Solvent at Reflux | DMF | 80% yield | researchgate.net |

Comparative Analysis of Synthetic Routes: Efficiency and Scalability

The choice of a synthetic route for a compound like this compound depends not only on the yield but also on factors like cost, safety, operational simplicity, and scalability for large-scale production.

Routes starting from inexpensive, readily available materials are highly desirable. A patented synthesis for chiral 2-substituted piperazines, starting from common amino acids, highlights advantages such as cheap raw materials and mild reaction conditions. google.com This route is noted for being short, high-yielding, and cost-effective. A key feature is the simplification of multiple reaction steps into a one-pot process, which saves time and reduces costs. google.com

In contrast, multi-step syntheses involving protecting groups and several purification stages can be less efficient and more costly. However, they are often necessary for constructing complex molecules. For instance, the synthesis of certain FDA-approved drugs involves a multi-step sequence including SNAr reactions, protection/deprotection steps, and final coupling reactions. nih.gov While effective, these routes require careful optimization for large-scale synthesis to be feasible. For example, in the synthesis of Venetoclax, the amount of piperazine was increased to 8 equivalents to minimize the formation of undesired double-addition byproducts during a key SNAr step, a crucial consideration for scalability. nih.gov

The efficiency of coupling reactions is also a major factor. Palladium-catalyzed reactions are powerful but can be expensive due to the cost of the metal catalyst and ligands. organic-chemistry.org Therefore, developing routes that use less expensive catalysts or proceed without a catalyst, such as certain SNAr reactions on highly activated substrates, can be more scalable. nih.govnih.gov

Parallel synthesis techniques, used to create libraries of related compounds, demonstrate a high degree of efficiency for discovery chemistry. The parallel synthesis of piperazine-tethered thiazoles showcases how a core intermediate can be rapidly diversified to produce a large number of compounds with high purity and good yields, an efficient strategy for exploring structure-activity relationships. mdpi.com

Below is a comparative analysis of different synthetic approaches.

| Synthetic Strategy | Key Features | Advantages | Disadvantages | Suitability | Ref |

| Chiral Pool Synthesis | Starts from amino acids; cyclization followed by reduction. | Short route, high yield, low cost, operational simplicity. | Limited by the availability of starting amino acids. | Scalable production of specific enantiomers. | google.com |

| Multi-step SNAr/Coupling | Sequential reactions, often with protecting groups. | Versatile for complex structures, well-established methods. | Longer routes, may have lower overall yield, requires optimization. | Drug discovery and development. | nih.gov |

| Catalytic Coupling (e.g., Buchwald-Hartwig) | Use of metal catalysts (e.g., Palladium). | High functional group tolerance, broad scope. | Catalyst cost, potential for metal contamination in the product. | Both lab-scale and industrial synthesis. | organic-chemistry.org |

| Parallel Synthesis | Rapid diversification from a common intermediate. | High efficiency for library generation, good for SAR studies. | May not be optimized for a single target, requires specialized equipment. | Drug discovery, materials science. | mdpi.com |

Advanced Structural Characterization of 2 Pyridin 3 Ylmethyl Piperazine and Its Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy provides fundamental insights into the molecular framework, connectivity, and electronic properties of 2-(Pyridin-3-ylmethyl)piperazine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in this compound. Analysis of ¹H and ¹³C NMR spectra allows for the mapping of proton and carbon environments within the molecule.

In ¹H NMR, the pyridine (B92270) ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with distinct chemical shifts and coupling patterns that confirm the 3-substitution pattern. researchgate.net The protons on the methylene (B1212753) bridge (CH₂) connecting the pyridine and piperazine (B1678402) rings would produce a characteristic singlet or a multiplet, depending on the solvent and conformational dynamics, usually in the δ 3.5-4.0 ppm range. The piperazine ring protons are found in the aliphatic region (δ 2.5-3.5 ppm) and often show complex multiplets due to chair-chair interconversion and coupling between axial and equatorial protons. The N-H proton of the piperazine ring is typically a broad singlet that can exchange with deuterium (B1214612) in D₂O. mdpi.comchemicalbook.com

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The carbon atoms of the pyridine ring resonate in the δ 120-150 ppm range. The piperazine ring carbons are observed further upfield, typically between δ 40-55 ppm, while the methylene bridge carbon signal appears in a similar region. mdpi.comnih.gov The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, allows for the complete assignment of all proton and carbon signals, confirming the covalent framework of the molecule.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Structural Moiety | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | Pyridine-H2, H6 | 8.4 - 8.6 | Doublet or multiplet |

| Pyridine-H4, H5 | 7.2 - 7.8 | Multiplets | |

| Ar-CH ₂-N | ~3.6 | Singlet or multiplet | |

| Piperazine-H (CH₂) | 2.7 - 3.2 | Broad multiplets | |

| Piperazine NH | 1.5 - 2.5 | Broad singlet, exchangeable | |

| ¹³C | Pyridine-C2, C6 | ~148 - 150 | |

| Pyridine-C4, C5 | ~123 - 136 | ||

| Pyridine-C3 | ~135 | Quaternary carbon | |

| Ar-C H₂-N | ~55 - 60 | ||

| Piperazine-C | ~45 - 55 | Multiple signals possible due to substitution |

Note: Predicted values are based on data from analogous structures and may vary based on solvent and experimental conditions. researchgate.netmdpi.comnih.gov

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, further confirming its structure. The compound has a molecular formula of C₁₀H₁₅N₃ and a monoisotopic mass of approximately 177.13 g/mol . sigmaaldrich.com

In electrospray ionization (ESI) mass spectrometry, the compound is readily observed as the protonated molecular ion [M+H]⁺ at an m/z value of approximately 178. A key fragmentation pathway for benzylpiperazine-type structures involves the cleavage of the bond between the methylene group and the piperazine ring (benzylic cleavage). researchgate.netresearchgate.net This would lead to two primary fragment ions: the pyridin-3-ylmethyl cation (m/z ~92) and the protonated piperazine fragment (m/z 87). Further fragmentation of the piperazine ring can also occur, leading to characteristic losses of ethyleneimine fragments. researchgate.netsapub.org

Table 2: Expected ESI-MS Fragmentation Data for this compound

| m/z Value | Proposed Ion | Notes |

| 178 | [M+H]⁺ | Protonated molecular ion |

| 92 | [C₆H₆N]⁺ | Pyridin-3-ylmethyl cation from benzylic cleavage |

| 87 | [C₄H₁₁N₂]⁺ | Protonated 2-methylpiperazine (B152721) fragment |

Note: The relative intensities of fragment ions can vary significantly depending on the MS instrument's collision energy. researchgate.netresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic systems present in the molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad absorption in the 3200-3400 cm⁻¹ region corresponds to the N-H stretching vibration of the secondary amine in the piperazine ring. C-H stretching vibrations from the aromatic pyridine ring appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and methylene groups are observed just below 3000 cm⁻¹ (typically 2800-2950 cm⁻¹). mdpi.comresearchgate.net The characteristic C=C and C=N stretching vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region. nist.gov

UV-Vis spectroscopy probes the electronic transitions within the molecule. The pyridine ring is the primary chromophore, and its spectrum is expected to exhibit strong absorption bands corresponding to π → π* transitions. researchgate.netijsdr.org These are typically observed at wavelengths (λ_max) below 300 nm in a suitable solvent like ethanol (B145695) or methanol.

Table 3: Key Spectroscopic Features (IR and UV-Vis)

| Spectroscopy | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

| IR | 3200 - 3400 | N-H stretch (piperazine) |

| 3010 - 3100 | Aromatic C-H stretch (pyridine) | |

| 2800 - 2950 | Aliphatic C-H stretch (piperazine, CH₂) | |

| 1570 - 1610 | C=C and C=N ring stretch (pyridine) | |

| UV-Vis | ~260 - 270 nm | π → π* transition (pyridine ring) |

Note: Values are typical ranges and can be influenced by the chemical environment. researchgate.netnist.govresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

Single-crystal X-ray crystallography provides the most definitive, three-dimensional structural information, including bond lengths, bond angles, absolute stereochemistry, and solid-state conformation. For a chiral molecule like this compound, this technique is invaluable for determining the absolute configuration (R or S) at the C2 stereocenter of the piperazine ring.

Based on studies of similar piperazine derivatives, the six-membered piperazine ring is expected to adopt a stable chair conformation to minimize torsional and steric strain. nih.gov In this conformation, the substituents at the nitrogen and carbon atoms will occupy either axial or equatorial positions. The large pyridin-3-ylmethyl group at the C2 position would strongly prefer to occupy an equatorial position to reduce steric hindrance. X-ray analysis would also reveal the precise rotational orientation (torsion angles) of the pyridine ring relative to the piperazine moiety. Furthermore, the crystal packing is likely to be stabilized by intermolecular hydrogen bonds, particularly involving the secondary amine proton (N-H) of the piperazine ring acting as a hydrogen bond donor and the nitrogen atom of the pyridine ring acting as an acceptor. nih.gov

Chromatographic Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for verifying the purity of a synthesized sample and, for chiral compounds, for determining the ratio of enantiomers.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of this compound. thomassci.com Using a suitable reversed-phase column and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a buffer), a single, sharp peak in the chromatogram indicates a high degree of purity. The presence of additional peaks would signify impurities.

Because the C2 carbon of the piperazine ring is a stereocenter, this compound exists as a pair of enantiomers (R and S). To separate these enantiomers and determine the enantiomeric excess (e.e.), chiral HPLC is required. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. By comparing the peak areas of the two separated enantiomers, the e.e. can be accurately calculated. This is a critical analysis for applications where stereoisomeric purity is essential. Two-dimensional liquid chromatography can also be a powerful tool for resolving enantiomers from other impurities in complex samples. chromatographyonline.com

Computational and Theoretical Investigations of 2 Pyridin 3 Ylmethyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. physchemres.org Methods like DFT with Becke's three-parameter hybrid function (B3LYP) and a suitable basis set are used to optimize molecular geometry and calculate electronic descriptors. mdpi.com For a molecule like 2-(Pyridin-3-ylmethyl)piperazine, these calculations can determine key parameters that govern its reactivity and interactions.

Key Electronic Descriptors:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of these frontier orbitals is fundamental. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. mdpi.comepstem.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. These maps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for understanding non-covalent interactions with biological targets.

Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, providing insight into the charge distribution and identifying potentially reactive sites. epstem.net

These quantum calculations provide a foundational understanding of the molecule's intrinsic properties, which informs further computational studies like molecular docking and QSAR.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nitech.ac.jp For this compound, MD simulations offer crucial insights into its conformational flexibility and the stability of its interactions with biological targets.

The process involves placing the ligand, such as a piperazine (B1678402) derivative, into a simulated environment with its target protein, often solvated in water. The forces between the atoms are calculated, and the resulting motion is simulated over a set period. nih.gov This provides a dynamic view of the ligand-receptor complex, revealing:

Conformational Changes: The piperazine and pyridine (B92270) rings, connected by a flexible methylene (B1212753) linker, can adopt various conformations. MD simulations can explore the energetically favorable conformations of the molecule both in solution and when bound to a target.

Binding Stability: MD simulations can assess the stability of the binding pose predicted by molecular docking. By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding pocket, researchers can determine if the interaction is stable over time. nih.gov

Key Interacting Residues: These simulations highlight the specific amino acid residues in the target protein that form persistent hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. nih.gov

For example, MD simulations performed on piperazine derivatives targeting PARP-1 have been used to confirm the stability of docking poses and identify critical interactions with amino acids in the binding site. nih.gov

Molecular Docking Studies for Predicting Binding Modes and Affinities with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). physchemres.orgtandfonline.com This method is widely used to screen virtual compound libraries and to understand how a ligand like this compound might interact with a specific biological target.

In a typical docking study, the three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank (PDB). nih.gov The ligand's 3D structure is then computationally placed into the protein's active site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. physchemres.org

A study on 2-((pyridin-3-yloxy)methyl)piperazine analogues, which are structurally similar to this compound, investigated their potential as modulators of the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov The docking analysis revealed that these compounds fit well into the receptor's binding pocket, and the docking scores correlated with the experimentally determined biological activity. nih.gov Such studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity.

| Target Protein | Ligand Type | Key Findings from Docking | Reference |

| α7 Nicotinic Acetylcholine Receptor | 2-((pyridin-3-yloxy)methyl)piperazine analogues | Docking scores correlated with experimental pIC50 values, validating the binding model. | nih.gov |

| PARP-1 | Piperazine-substituted naphthoquinones | Identified critical amino acid interactions and predicted strong binding profiles for novel inhibitors. | nih.gov |

| VEGFR2, EGFR | (1H-indol-3-ylmethylene)-pyridin-3-yl-amine | Predicted moderate to high binding affinities, suggesting potential as a multi-targeted inhibitor. | physchemres.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govchemrevlett.com By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For a series of compounds based on the this compound scaffold, a QSAR study would involve:

Data Collection: Gathering a set of molecules with known biological activity (e.g., IC50 values). mdpi.com

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include electronic descriptors (from quantum chemistry), steric descriptors (molecular size and shape), and hydrophobic descriptors (lipophilicity). mdpi.commdpi.com

Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation that correlates the descriptors with the observed activity. mdpi.com

Validation: Rigorously testing the model's predictive power using internal and external validation techniques. mdpi.com

A 3D-QSAR study on 2-((pyridin-3-yloxy)methyl)piperazine analogues successfully developed a Comparative Molecular Field Analysis (CoMFA) model. nih.gov The model showed a strong correlation between the steric and electrostatic fields of the molecules and their anti-inflammatory activity, with electrostatic contributions being particularly significant (66.14%). nih.gov The resulting contour maps provide a visual guide, indicating where modifications to the molecular structure (e.g., adding bulky groups or electron-withdrawing groups) would likely enhance or diminish activity.

Table of QSAR Model Statistics for a Related Piperazine Series

| QSAR Model | R² (Coefficient of Determination) | Q² (Cross-validated R²) | Steric Contribution | Electrostatic Contribution | Reference |

| CoMFA | 0.854 | 0.541 | 13.84% | 66.14% | nih.gov |

Cheminformatics Approaches for Scaffold Exploration and Virtual Screening

Cheminformatics combines computer and information science to address problems in chemistry. For the this compound scaffold, cheminformatics tools are invaluable for exploring chemical space and identifying novel drug candidates through virtual screening. nih.gov

The process often starts with representing the molecule in a computer-readable format, such as the SMILES (Simplified Molecular-Input Line-Entry System) string. youtube.com The SMILES string for this compound is C1CN(CCN1)CC2=CN=CC=C2. This representation allows large chemical databases to be searched for compounds containing this specific scaffold or similar substructures.

Virtual Screening: Virtual screening is a key cheminformatics technique where large libraries of compounds are computationally evaluated for their potential to bind to a drug target. This can be done through:

Structure-Based Virtual Screening (SBVS): Docking large numbers of compounds into a target's binding site and ranking them based on their predicted binding affinity. nih.gov

Ligand-Based Virtual Screening (LBVS): Searching for molecules that are structurally similar to a known active compound (like this compound, if it were a known binder) or that share similar pharmacophoric features.

These approaches allow for the rapid and cost-effective identification of promising hit compounds from vast virtual libraries, which can then be prioritized for synthesis and experimental testing. nih.gov

Structure Activity Relationship Sar Studies of 2 Pyridin 3 Ylmethyl Piperazine Analogues

Impact of Piperazine (B1678402) Ring Substitutions on Biological Activity

The piperazine ring is a common heterocycle in drug design, and substitutions on this ring, particularly at the N-4 position, profoundly influence the biological activity of 2-(pyridin-3-ylmethyl)piperazine analogues. researchgate.net Even minor alterations to the substitution pattern can lead to significant differences in pharmacological effects. ijrrjournal.com The nature of the substituent modulates factors such as receptor affinity, selectivity, and functional activity (e.g., agonist versus antagonist).

Research into analogues of the anti-influenza agent nucleozin, which contains a piperazine moiety, has underscored the ring's essential role. Replacing the flexible piperazine ring with a more rigid system like 2,5-diazabicyclo[2.2.1]heptane (DBH) or a more flexible ethylenediamine (B42938) group resulted in a loss of antiviral activity, highlighting that the specific conformation and basicity of the piperazine are critical for its function. plos.orgplos.org The two nitrogen atoms within the piperazine ring contribute to a large polar surface area and provide hydrogen bond acceptors and donors, which often improves water solubility and target affinity. researchgate.net

In the context of α7 nicotinic acetylcholine (B1216132) receptor (nAChR) modulators based on a similar 2-((pyridin-3-yloxy)methyl)piperazine scaffold, substitutions at the N-4 position of the piperazine were critical in determining the compound's functional output. For instance, substitution with an oxazolo[4,5-b]pyridine (B1248351) group resulted in an agonist, whereas a 4-methoxyphenylurea (B72069) substitution yielded a silent agonist, a compound that binds to the receptor but does not activate it in the same way. nih.gov

Further studies on various piperazine derivatives have shown that:

Aryl Substitutions: The introduction of aryl groups at the N-4 position is a common strategy. In a series of 5-HT1A receptor ligands, (2-methoxyphenyl)piperazine derivatives were synthesized to reduce affinity for α1-adrenergic receptors while maintaining high affinity for the target serotonin (B10506) receptor. ijrrjournal.com

Alkyl and Acyl Substitutions: Simple alkyl or more complex acyl groups can be introduced. N,N′-dialkylpiperazines, for example, have been developed as kinase inhibitors for cancer treatment. nih.gov

Unsubstituted Piperazine: In some cases, an unsubstituted piperazine ring is optimal for activity. For certain flavonoid-based anticancer agents, leaving the piperazine ring unsubstituted was found to be beneficial for activity against K562 leukemia cells. nih.gov

The basicity of the N-4 nitrogen is a key parameter that is often modulated. For instance, in the design of kinase inhibitors, reducing the basicity (pKa) of the piperazine nitrogen is a common strategy to decrease off-target effects, such as binding to the hERG potassium channel. nih.gov

Table 1: Impact of Piperazine Ring Modifications on Biological Activity

| Base Scaffold Analogue | Piperazine Ring Modification | Target/Activity | Key Finding | Reference(s) |

| Nucleozin Analogue | Replaced with rigid 2,5-diazabicyclo[2.2.1]heptane | Anti-influenza | Loss of activity, indicating the piperazine conformation is crucial. | plos.orgplos.org |

| Nucleozin Analogue | Replaced with flexible ethylenediamine | Anti-influenza | Loss of activity, highlighting the importance of the piperazine structure. | plos.orgplos.org |

| 2-((pyridin-3-yloxy)methyl)piperazine | N-4 substituted with oxazolo[4,5-b]pyridine | α7 nAChR | Compound acts as an agonist. | nih.gov |

| 2-((pyridin-3-yloxy)methyl)piperazine | N-4 substituted with 4-methoxyphenylurea | α7 nAChR | Compound acts as a silent agonist. | nih.gov |

| Flavon-7-yl Amidrazone | Unsubstituted N-4 piperazine | Anticancer (K562 cells) | Unsubstituted form showed better activity. | nih.gov |

| Imidazo[4,5-b]pyridine | N-methylpiperazine at m-position | Kinase Inhibitor (FLT3/Aurora) | Reduced hERG affinity and increased metabolic stability. | nih.gov |

Influence of Pyridine (B92270) Ring Modifications on Receptor Binding and Selectivity

Modifications to the pyridine ring of this compound analogues are a powerful tool for fine-tuning receptor binding affinity and selectivity. The electronic properties and steric bulk of substituents on the pyridine ring can dramatically alter interactions with the target protein.

In a study of 9-(pyridin-2'-yl)-aminoacridine derivatives, a clear quantitative structure-activity relationship (QSAR) was established where the addition of electron-withdrawing groups to the pyridine ring enhanced the compound's ability to bind to DNA. mdpi.com This enhancement was attributed to the stabilization of a positive charge, which strengthens the electrostatic attraction to the DNA backbone. mdpi.com

Similarly, for ligands targeting nicotinic receptors, substitutions on the pyridine ring have proven effective. In a series of analogues of 3-(2-aminoethoxy)pyridine, substitutions at the 5' and 6' positions of the pyridine ring led to a wide range of binding affinities (Kᵢ values from 0.076 to 319 nM). nih.gov Notably, a 5'-vinyl-6'-chloro substituted analogue was the most potent, demonstrating that a combination of electronic and steric factors on the pyridine ring can optimize receptor engagement. nih.gov

In the development of the dual dopamine (B1211576) D2 receptor antagonist and 5-HT1A receptor agonist SLV313, a fluoro-phenyl group was attached to the 5-position of the pyridine ring (part of a 5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-piperazine structure). This modification was part of a strategy to achieve a specific polypharmacological profile, indicating high affinity at D2, D3, 5-HT1A, and other receptors. ijrrjournal.com This illustrates how pyridine ring modifications can be used to engineer interactions across multiple targets.

Table 2: Influence of Pyridine Ring Modifications on Receptor Binding

| Base Scaffold | Pyridine Ring Modification | Target | Effect on Binding/Activity | Reference(s) |

| 9-aminoacridine | Electron-withdrawing group on attached pyridine ring | Calf Thymus DNA | Enhanced binding affinity. | mdpi.com |

| 3-(2-aminoethoxy)pyridine | 5'-vinyl-6'-chloro substitution | Nicotinic Receptors | Increased binding potency (Kᵢ = 0.076 nM). | nih.gov |

| [5-phenyl-pyridin-3-ylmethyl]-piperazine | 4-fluoro substitution on the 5-phenyl group | D2/D3/5-HT1A Receptors | High affinity for multiple neurotransmitter receptors. | ijrrjournal.com |

Role of the Methyl Linker and Stereochemistry in Pharmacological Modulation

The methyl linker connecting the pyridine and piperazine rings, along with the stereochemistry of the molecule, plays a crucial role in defining the pharmacological properties of these compounds. The linker properly orients the two key heterocyclic moieties for optimal interaction with the binding site of a biological target.

The length and rigidity of the linker are critical variables. For histamine (B1213489) H₃ receptor antagonists, for example, extending the alkyl chain linker between a piperazine ring and another part of the molecule was shown to decrease binding affinity. nih.gov While not a methyl linker, this demonstrates the principle that linker length is a sensitive parameter for activity.

Stereochemistry is also a determining factor. In the development of α7 nAChR modulators based on the 2-((pyridin-3-yloxy)methyl)piperazine scaffold, the (R)-enantiomers were identified as the more potent and selective isomers. nih.gov Specifically, both the agonist ((R)-18) and the silent agonist ((R)-47) were the (R)-stereoisomers, indicating that the three-dimensional arrangement of the molecule is vital for the specific type of interaction with the receptor. nih.gov This highlights that a specific chiral orientation is often required to fit precisely into the receptor's binding pocket and elicit the desired pharmacological response.

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For piperazine-based ligands, including this compound analogues, several key pharmacophoric features have been identified through extensive SAR studies.

A general pharmacophore model for many receptor antagonists consists of:

A Basic Amine Center: The piperazine ring serves as this essential feature. One of its nitrogen atoms, typically the one distal to the pyridine ring, is often protonated at physiological pH, allowing it to form a crucial ionic bond or hydrogen bond with an acidic amino acid residue (e.g., aspartate) in the receptor's binding pocket. nih.govnih.gov

A Hydrophobic/Aromatic Region: The pyridine ring and any substituents on it typically fulfill this role, engaging in hydrophobic or π-stacking interactions with aromatic residues in the binding site. nih.gov

A Linker: The methyl group serves as a linker or spacer, holding the basic amine and the aromatic region at an optimal distance and orientation for simultaneous binding. nih.gov

Hydrogen Bond Acceptors/Donors: The pyridine nitrogen and the second piperazine nitrogen can act as hydrogen bond acceptors, forming additional anchoring points with the target protein. researchgate.netnih.gov

For type II kinase inhibitors, the pharmacophore extends to interact with the "DFG-out" inactive conformation of the kinase. Here, the ligand anchors to the hinge region and extends into a hydrophobic allosteric back pocket, a feature that can be achieved by attaching appropriate groups to the piperazine ring. nih.gov

Design Principles for Optimized Analogues with Enhanced Affinity and Selectivity

Modulation of Piperazine Basicity (pKa): A primary strategy involves fine-tuning the pKa of the N-4 piperazine nitrogen. Lowering the basicity can reduce off-target activities, particularly hERG channel blockade, which is a common liability for basic amines. nih.gov This is often achieved by introducing electron-withdrawing groups on or near the piperazine ring. nih.gov

Systematic Substitution on the Pyridine Ring: Introducing a variety of substituents (e.g., halogens, small alkyl groups, electron-withdrawing or -donating groups) on the pyridine ring is a proven method to enhance affinity and modulate selectivity. mdpi.comnih.gov For instance, electron-withdrawing groups can strengthen interactions with some targets. mdpi.com

Exploitation of Stereochemistry: Since biological targets are chiral, synthesizing and testing individual enantiomers is crucial. Often, one enantiomer possesses significantly higher affinity and the desired pharmacological effect, as seen with the (R)-isomers of α7 nAChR modulators. nih.gov

Linker Modification: While the core structure has a methyl linker, exploring analogues with slightly different linkers (e.g., changing length or rigidity) can optimize the orientation of the pharmacophoric elements. For example, replacing a flexible piperazine with a more rigid bicyclic system can sometimes improve binding by reducing the entropic penalty upon binding. plos.org

Hybridization with Other Pharmacophores: Combining the this compound core with other known pharmacophores is a powerful strategy. This can be used to create dual-action ligands or to improve affinity by engaging with additional pockets in the target's binding site. researchgate.net This approach aims to enhance biological activity by incorporating multiple beneficial structural features into a single molecule. researchgate.net

By systematically applying these principles, medicinal chemists can rationally design novel analogues with tailored pharmacological profiles, leading to the development of more effective and selective therapeutic agents.

Based on a comprehensive search of the available scientific literature, there is currently insufficient specific data to generate a detailed article on the molecular mechanisms of action and target interactions solely for the chemical compound “this compound” according to the provided outline.

The existing research predominantly focuses on derivatives or isomers of this specific scaffold. For instance, significant research has been conducted on compounds such as "2-((Pyridin-3-yloxy)methyl)piperazines," which contain an additional oxygen atom, exploring their role as modulators of the α7 nicotinic acetylcholine receptor acs.orgnih.gov. Similarly, studies on other complex derivatives investigate their interactions with various neurotransmitter receptors, including dopamine and serotonin receptors ijrrjournal.com.

However, these findings are specific to the studied derivatives and cannot be accurately extrapolated to the parent compound “this compound.” The strict requirement to focus solely on this compound and not introduce information outside this scope cannot be met with the currently available scientific data.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article for each specified section and subsection for "this compound" at this time.

Exploration of Potential Pre Clinical Research Applications of 2 Pyridin 3 Ylmethyl Piperazine Derivatives

Antimicrobial Research Applications (e.g., Antibacterial, Antifungal Investigations)

Derivatives of the piperazine (B1678402) scaffold have demonstrated significant potential in antimicrobial research. Studies have shown that these compounds exhibit a broad spectrum of activity against various bacterial and fungal strains.

In the realm of antibacterial research , piperazine derivatives have been synthesized and evaluated against both Gram-positive and Gram-negative bacteria. For instance, some novel piperazine derivatives have shown potent bactericidal activities against strains such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Shigella flexineri. ijcmas.com One study highlighted a compound, RL-308, which was particularly effective against Shigella flexineri with a minimum inhibitory concentration (MIC) of 2 µg/mL. ijcmas.com Other research has focused on synthesizing 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which have shown strong antibacterial activity comparable to linezolid (B1675486) against several Gram-positive bacteria. nih.gov Specifically, compounds 21b, 21d, 21e, and 21f from this series demonstrated significant inhibitory effects. nih.gov Furthermore, the introduction of a fluorine atom into the B ring of these oxazolidinone derivatives markedly increased their antibacterial activity. nih.gov The versatility of the piperazine scaffold is also evident in studies where it has been incorporated into other complex chemical structures, leading to compounds with notable antibacterial properties against a range of pathogens including Listeria monocytogenes and resistant strains of E. coli and Pseudomonas aeruginosa. nih.gov

In antifungal investigations , piperazine derivatives have also shown promise. Research into alkylated piperazine-azole hybrids has revealed broad-spectrum activity against various fungal strains, including non-albicans Candida and Aspergillus species. nih.gov These compounds are believed to function by disrupting the ergosterol (B1671047) biosynthetic pathway, a critical process for fungal cell membrane integrity. nih.gov Some piperazine-containing compounds have demonstrated moderate to good antifungal activity against fungi like Candida albicans, Aspergillus niger, and Aspergillus flavus. acgpubs.orgresearchgate.net The evaluation of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides also revealed antifungal potential, with one compound in particular showing the best activity against a panel of fungi. nih.gov

Table 1: Selected Antimicrobial Research Findings for Piperazine Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Findings |

| Novel Piperazine Derivatives (e.g., RL-308) | Shigella flexineri, S. aureus, MRSA | RL-308 showed a MIC of 2 µg/mL against Shigella flexineri. ijcmas.com |

| 3-(Pyridine-3-yl)-2-oxazolidinones (21b, 21d, 21e, 21f) | Gram-positive bacteria | Exhibited strong antibacterial activity similar to linezolid. nih.gov |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | Listeria monocytogenes, MRSA, resistant E. coli & P. aeruginosa, various fungi | Showed potent antibacterial and antifungal activity. nih.gov |

| Alkylated Piperazine-Azole Hybrids | Candida (including non-albicans) and Aspergillus species | Exhibited broad-spectrum antifungal activity by inhibiting ergosterol biosynthesis. nih.gov |

| Substituted Piperazine Derivatives | S. aureus, S. epidermidis, P. aeruginosa, E. coli, C. albicans, A. niger, A. flavus | Demonstrated significant antimicrobial and antifungal properties. acgpubs.orgresearchgate.net |

Anti-Inflammatory Research Applications

The piperazine scaffold is also a key feature in the investigation of new anti-inflammatory agents. Research has explored the potential of piperazine derivatives to modulate inflammatory pathways, with some compounds showing promising results in pre-clinical models.

One study investigated the anti-inflammatory effects of a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182). nih.gov This compound was found to reduce paw edema and pleurisy induced by carrageenan in animal models. nih.gov The mechanism of action appears to involve the reduction of cell migration, specifically of polymorphonuclear cells, and a decrease in the activity of the myeloperoxidase enzyme. nih.gov Furthermore, LQFM182 was shown to lower the levels of pro-inflammatory cytokines, including TNF-α and IL-1β, in the pleural exudate. nih.gov

Another area of research has focused on the design of pyrido[2,3-d]pyridazine-2,8-dione derivatives as dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process. rsc.org One such derivative, compound 7c, demonstrated significant inhibition of ear edema and exhibited similar inhibitory activities against both COX-1 and COX-2 isoenzymes. rsc.org

Table 2: Research Highlights of Piperazine Derivatives in Anti-Inflammatory Studies

| Compound/Derivative | Model/Target | Key Research Findings |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema and pleurisy | Reduced edema, cell migration, myeloperoxidase activity, and levels of TNF-α and IL-1β. nih.gov |

| Pyrido[2,3-d]pyridazine-2,8-dione derivative (7c) | Ear edema model, COX-1/COX-2 inhibition | Showed 82% inhibition of ear edema and acted as a dual inhibitor of COX-1 and COX-2. rsc.org |

Anti-Cancer Research Applications (Focus on Cellular Mechanisms and Antiproliferative Effects)

The versatility of the piperazine scaffold has made it a significant area of focus in the development of novel anti-cancer agents. mdpi.com Derivatives have been shown to exhibit antiproliferative effects against a variety of human cancer cell lines through diverse cellular mechanisms. mdpi.comcancer.gov

One of the primary mechanisms of action for piperazine derivatives in cancer research is the inhibition of various protein kinases involved in cell growth and proliferation. nih.gov These include anaplastic lymphoma kinase (ALK), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs). nih.gov For example, 3-(piperazinylmethyl)benzofuran derivatives have been identified as novel type II CDK2 inhibitors, with some compounds showing potent inhibitory activity and inducing apoptosis in cancer cells. nih.gov

The antiproliferative activity of piperazine derivatives has been evaluated against a wide range of cancer cell lines. In one study, new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and tested against human cancer cell lines including K562, Colo-205, MDA-MB 231, and IMR-32. nih.gov Several of these compounds showed good activity against most of the tested cell lines. nih.gov Another study on novel vindoline–piperazine conjugates found that several of these compounds exhibited significant antiproliferative effects across 60 human tumor cell lines. cancer.gov The most potent of these derivatives displayed low micromolar growth inhibition (GI50) values. cancer.gov

Furthermore, research on naftopidil-based arylpiperazine derivatives has demonstrated significant cytotoxic activities against prostate cancer cell lines (PC-3, LNCaP, and DU145) with low cytotoxicity towards non-cancerous human prostate cells. mdpi.com The antiproliferative effects of some piperazine derivatives are also linked to their ability to induce apoptosis and inhibit the cell cycle at specific phases, such as the G1/S or G2/M phase. nih.govnih.gov

Table 3: Selected Anti-Cancer Research Findings for Piperazine Derivatives

| Derivative Class | Cancer Cell Lines | Cellular Mechanism/Key Findings |

| 3-(Piperazinylmethyl)benzofuran derivatives | Pancreatic (Panc-1), Breast (MCF-7), Lung (A549) | Potent CDK2 inhibitors, inducing apoptosis. nih.gov |

| 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives | K562, Colo-205, MDA-MB 231, IMR-32 | Demonstrated good antiproliferative activity. nih.gov |

| Vindoline–piperazine conjugates | 60 human tumor cell lines | Showed significant antiproliferative effects with low micromolar GI50 values. cancer.gov |

| Naftopidil-based arylpiperazine derivatives | Prostate (PC-3, LNCaP, DU145) | Exhibited significant and selective cytotoxic activities. mdpi.com |

| Piperazinylogs of Triapine | HCT116, various other cancer cell lines | Showed potent and selective anti-proliferative activity and cell cycle inhibition. nih.gov |

Research into Neurological Target Modulation (excluding direct therapeutic claims)

The piperazine nucleus is a common feature in molecules that interact with the central nervous system, and derivatives of 2-(pyridin-3-ylmethyl)piperazine are being investigated for their ability to modulate various neurological targets. silae.it

Research has shown that piperazine derivatives can interact with a range of receptors in the brain. For instance, some derivatives have been found to have an affinity for serotonin (B10506) receptors, such as the 5-HT1A receptor, which is implicated in anxiety and depression. silae.it Other piperazine-containing compounds have been investigated for their interaction with dopamine (B1211576) receptors. silae.it

More recent and specific research has focused on the dual-targeting capabilities of certain piperazine derivatives. One study explored piperazine and piperidine (B6355638) derivatives as antagonists for both the histamine (B1213489) H3 receptor (H3R) and the sigma-1 receptor (σ1R). nih.gov The histamine H3 receptor is a neuromodulatory GPCR, while the sigma-1 receptor is a chaperone protein involved in various cellular signaling pathways. nih.govnih.gov It was found that replacing a piperidine core with a piperazine core could significantly alter the affinity for the sigma-1 receptor, highlighting the structural importance of the piperazine moiety in determining target specificity. nih.gov This line of research suggests the potential for developing multi-target ligands for complex neurological conditions.

In the context of Alzheimer's disease research, in silico studies have proposed benzyl (B1604629) piperazine derivatives as potential dual-acting inhibitors of both acetylcholinesterase (AChE) and beta-amyloid aggregation, two key pathological features of the disease. jneonatalsurg.com These computational models suggest that the benzyl piperazine scaffold has strong potential for multi-target therapeutic applications in neurodegenerative disorders. jneonatalsurg.com

Potential in Material Science and Chemical Biology Tools

While the primary focus of research on this compound derivatives has been in the realm of medicinal chemistry, the unique properties of the piperazine and pyridine (B92270) moieties also suggest potential applications in material science and as chemical biology tools.

The piperazine ring, with its two nitrogen atoms, can act as a versatile building block in the synthesis of more complex molecular architectures. Its ability to be functionalized at one or both nitrogen atoms allows for the creation of polymers and other materials with specific properties. The pyridine component can also participate in the formation of metal-organic frameworks (MOFs) or other coordination polymers due to the coordinating ability of the pyridine nitrogen.

In chemical biology, derivatives of this compound can be developed as molecular probes to study biological systems. For example, by attaching a fluorescent tag or a reactive group to the piperazine scaffold, these compounds could be used to label and visualize specific receptors or enzymes in cells. The ability of certain piperazine derivatives to inhibit specific kinases, as seen in cancer research, also makes them valuable as tool compounds to investigate the roles of these kinases in cellular signaling pathways. nih.gov

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies

The creation of new and efficient ways to synthesize 2-(pyridin-3-ylmethyl)piperazine and its analogues is a critical area of ongoing research. Traditional methods can be cumbersome, and there is a pressing need for more sustainable and environmentally friendly approaches. mdpi.com

Recent advancements have focused on direct C-H functionalization of the piperazine (B1678402) core, offering a more direct route to novel derivatives. mdpi.com Photocatalytic strategies, in particular, have shown significant promise for the rational design of powerful synthetic methods. mdpi.com These include direct arylation, vinylation, and heteroarylation, which allow for the introduction of diverse substituents onto the piperazine ring. mdpi.com

Future efforts will likely concentrate on refining these methods to improve efficiency and expand their applicability. The development of flow chemistry processes for the synthesis of piperazine compounds is another promising avenue, offering potential for safer, more scalable, and automated production. mdpi.com

Table 1: Emerging Synthetic Methodologies for Piperazine Derivatives

| Methodology | Description | Potential Advantages |

| Photoredox Catalysis | Utilizes light to drive chemical reactions, enabling direct C-H functionalization of the piperazine ring. mdpi.com | High efficiency, mild reaction conditions, and access to novel chemical space. mdpi.com |

| Flow Chemistry | Continuous manufacturing process that offers precise control over reaction parameters. mdpi.com | Improved safety, scalability, and potential for automation. mdpi.com |

| Asymmetric Synthesis | Methods to produce specific enantiomers of chiral piperazine derivatives. nih.gov | Access to stereochemically pure compounds with potentially improved therapeutic profiles. nih.gov |

Advanced Computational Design and High-Throughput Screening of Analogues

The design and screening of new analogues of this compound are being revolutionized by computational tools and high-throughput screening (HTS) techniques. These approaches allow for the rapid evaluation of large numbers of compounds, accelerating the discovery of new drug candidates. nih.govnih.gov

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict the binding affinity and biological activity of virtual compounds. nih.govnih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov Generative deep learning models are also emerging as powerful tools for the automated design of ligands with desired multi-target profiles. nih.gov

HTS platforms enable the rapid experimental testing of large chemical libraries against specific biological targets. nih.gov The development of robust and efficient HTS assays is crucial for identifying novel inhibitors and modulators. nih.govresearchgate.net

Investigation of Undiscovered Biological Targets and Mechanisms of Action

While this compound and its derivatives have been investigated for their activity at various receptors, there is a vast, unexplored landscape of potential biological targets. ijrrjournal.comresearchgate.net Identifying these new targets and elucidating the underlying mechanisms of action is a key challenge and a significant opportunity for future research.

The piperazine moiety is a common feature in many centrally active drugs, often interacting with monoamine neurochemical pathways. researchgate.net Research has shown that piperazine derivatives can modulate a range of receptors, including nicotinic acetylcholine (B1216132) receptors, serotonin (B10506) receptors, and dopamine (B1211576) receptors. nih.govijrrjournal.comacs.org

Future investigations should employ a combination of target-based and phenotypic screening approaches to uncover novel biological activities. Techniques such as chemical proteomics and genetic screening can help to identify the direct protein targets of these compounds and unravel their complex pharmacological profiles.

Expanding the Scope of Derivatization for Enhanced Potency and Selectivity

The chemical structure of this compound offers numerous opportunities for derivatization to enhance potency and selectivity for specific biological targets. sigmaaldrich.comevitachem.com The secondary amine in the piperazine ring is a key site for modification, allowing for the introduction of a wide variety of substituents. researchgate.net

Structure-activity relationship (SAR) studies are crucial for understanding how different chemical modifications impact biological activity. nih.govnih.gov For example, the substitution of small lipophilic groups at certain positions has been shown to increase activity at histamine (B1213489) receptors. ijrrjournal.com The length of an alkyl linker can also influence affinity for different targets. nih.gov

Future research will focus on the synthesis and evaluation of diverse libraries of derivatives to build comprehensive SAR models. This knowledge will guide the rational design of next-generation compounds with optimized therapeutic properties.

Table 2: Examples of Derivatization Strategies and Their Effects

| Derivatization Site | Modification | Impact on Biological Activity | Reference |

| Piperazine Nitrogen | N-alkylation, N-arylation | Can modulate affinity and selectivity for various receptors. | mdpi.com |

| Pyridine (B92270) Ring | Substitution with different functional groups | Can influence electronic properties and binding interactions. | mdpi.com |

| Piperazine Carbon | C-H functionalization | Allows for the introduction of substituents to explore new chemical space. | mdpi.com |

Bridging In Vitro Findings to Mechanistic In Vivo Pre-Clinical Studies

A significant challenge in drug discovery is translating promising in vitro findings into successful in vivo pre-clinical studies. While a compound may show high potency in a cell-based assay, its efficacy in a living organism can be influenced by a multitude of factors, including pharmacokinetics (absorption, distribution, metabolism, and excretion).

For derivatives of this compound, it will be crucial to conduct thorough pre-clinical evaluations in relevant animal models. acs.orgnih.gov These studies will help to assess the compound's bioavailability, metabolic stability, and potential for off-target effects. nih.gov

Mechanistic in vivo studies are also essential to confirm that the observed therapeutic effects are due to the intended mechanism of action. This can involve measuring target engagement in the brain or other tissues and correlating it with behavioral or physiological outcomes.

Exploration of Multitarget Ligand Design Principles